4-Fluoro-2-nitro-1-phenoxybenzene
Overview
Description
4-Fluoro-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a nitro group, and a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitro-1-phenoxybenzene typically involves multiple steps, including nitration, halogenation, and etherification. One common method involves the nitration of 4-fluorophenol to introduce the nitro group, followed by the etherification of the resulting 4-fluoro-2-nitrophenol with phenol under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-1-phenoxybenzene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The nitro group and fluorine atom can be replaced by nucleophiles under suitable conditions.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-Fluoro-2-amino-1-phenoxybenzene.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Fluoro-2-nitro-1-phenoxybenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and fluorine atom influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoronitrobenzene
- 2-Nitrophenol
- 4-Nitrophenol
Uniqueness
4-Fluoro-2-nitro-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both a fluorine atom and a nitro group on the benzene ring enhances its reactivity in nucleophilic aromatic substitution reactions compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-2-nitro-1-phenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDSQQMBTWGBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.